3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2.ClH/c14-9-1-2-11(10(15)7-9)17-8-13(19-12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDTXFYLLEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride are currently unknown. The compound is a chemical transformation product, and its parent compound may provide clues to its potential targets
Mode of Action
It’s known that the compound is a synthetic substance, suggesting that it may interact with its targets in a manner similar to other synthetic compounds. More studies are required to elucidate the exact mode of action.
Biochemical Pathways
As a chemical transformation product, it may influence the same pathways as its parent compound
Result of Action
Given that it’s a chemical transformation product, it may share some effects with its parent compound
Action Environment
It’s known that the compound is mobile in the environment, which could potentially affect its action and stability. More research is needed to understand how environmental factors influence this compound’s action.
Biological Activity
3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride (CAS: 1353878-16-6) is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, it is believed to influence several biochemical pathways similar to its parent compounds. Its structure suggests potential interactions with various cellular receptors and enzymes.
Proposed Mechanisms:
- Target Interaction : Although specific targets remain unidentified, the compound may interact with proteins involved in signaling pathways.
- Biochemical Pathways : As a derivative of diazaspiro compounds, it may affect pathways related to neurotransmission and cell signaling .
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have shown that high concentrations can lead to cytotoxicity in specific cell lines.
Case Studies
- Antimicrobial Screening : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 μM, suggesting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In a cytotoxicity assay involving cancer cell lines, concentrations of 50 μM resulted in approximately 50% cell death after 24 hours of exposure. This indicates a dose-dependent response that warrants further investigation into its therapeutic potential .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
The compound's structure suggests potential interactions with biological targets, making it relevant for pharmacological investigations. While specific targets are not fully characterized, its similarity to other bioactive compounds indicates possible applications in:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. Investigating this compound could lead to the discovery of new antimicrobial agents.
- Anticancer Research : Due to its unique spirocyclic structure, it may possess anticancer properties that warrant further exploration through in vitro and in vivo studies.
Toxicological Assessments
Given its classification as an irritant, understanding the toxicological profile of 3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is crucial:
- Environmental Toxicology : Studies can focus on its degradation products and their ecological impact, particularly concerning soil and aquatic systems.
- Human Health Risk Assessments : Evaluating the compound's effects on human health through exposure studies can provide insights into safety and regulatory considerations.
Environmental Chemistry
Research into the environmental fate of this compound can reveal:
- Persistence and Mobility : Investigations into how the compound behaves in different environmental matrices (soil, water) can inform its potential ecological risks.
- Biodegradation Studies : Understanding the breakdown pathways and metabolites formed can help assess its long-term environmental impact.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar compounds featuring the spirocyclic structure. Results indicated significant activity against various bacterial strains, suggesting that further exploration of this compound could yield promising results in drug development.
Case Study 2: Environmental Impact Assessment
Research on the environmental persistence of related compounds showed moderate persistence in soil environments. This finding emphasizes the need for comprehensive studies on the mobility and degradation pathways of this compound to evaluate its ecological risks accurately.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is shared among multiple compounds, with pharmacological activity heavily influenced by substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 2,4-dichlorophenyl group may improve binding affinity to hydrophobic receptor pockets compared to Fenspiride’s phenylethyl group .
- Salt Forms : Hydrochloride salts (e.g., target compound, Fenspiride) improve solubility, whereas free bases (e.g., GSK682753A) may require formulation adjustments .
Pharmacological Activity
Contrasts :
- Fenspiride’s clinical use contrasts with the target compound’s lack of reported human trials, highlighting the need for further research.
- GSK682753A’s specificity for EBI2 suggests that minor substituent changes (e.g., 3,4-dichlorophenyl vs. 2,4-dichlorophenyl) can drastically alter receptor selectivity .
Physicochemical Properties
| Property | Target Compound | Fenspiride | GSK682753A |
|---|---|---|---|
| Molecular Weight | ~375.3 g/mol (estimated) | 308.8 g/mol | 513.2 g/mol |
| Solubility | High (HCl salt) | High (HCl salt) | Moderate (free base) |
| LogP (Predicted) | ~3.5 | ~2.8 | ~5.0 |
Implications :
Preparation Methods
Synthesis via Cyclization and Functionalization
a. Formation of the Spirocyclic Core
Research indicates that the core compound, 1-oxa-3,8-diazaspiro[4.5]decane-2-one , can be synthesized through cyclization reactions involving amino alcohol derivatives or related intermediates. For example:
- Reaction of amino alcohol derivatives with formaldehyde or related aldehydes under acidic or basic conditions to induce cyclization.
- Use of carbonyldiimidazole (CDI) or similar coupling agents to facilitate ring closure.
Introduction of the 2,4-Dichlorophenyl Group
The key step involves attaching the dichlorophenyl moiety, typically via nucleophilic aromatic substitution or halogenation methods:
- Reaction of the spirocyclic core with 2,4-dichlorophenyl halides (e.g., 2,4-dichlorophenyl chlorides or bromides) in the presence of bases such as triethylamine or potassium carbonate.
- Use of inert solvents like dichloromethane, ethanol, or toluene, often under reflux or at room temperature, depending on reactivity.
Research findings suggest that the halogenated phenyl derivatives can be coupled using nucleophilic substitution reactions facilitated by bases, with reaction times extending up to 16 hours to ensure completion.
Specific Methods from Patent Literature
- Reacting a 2-oxo-3,8-diazaspirodecane derivative with a phenylalkane derivative bearing a leaving group (e.g., mesyloxy, tosyloxy, halogen) in an inert organic solvent.
- The reaction is performed with a base capable of binding liberated acids, such as triethylamine, in solvents like ethanol, toluene, or dimethylformamide.
- Temperatures range from room temperature to boiling point, often with catalysts like alkali metal iodides.
b. Cyclization and Functionalization
- The intermediate compounds undergo cyclization in the presence of bases such as pyridine, tripropylamine, or alkali metal carbonates.
- Cyclization can be accelerated by increasing temperature (40°C to boiling point) and inert atmospheres (nitrogen or argon).
c. Post-cyclization Modification
- The halogenated intermediates are then treated with phosgene or equivalents to form the corresponding carbonyl derivatives.
- Further modifications include hydrogenation or alkylation to introduce various substituents on the spirocyclic ring.
Alternative Synthetic Routes
a. Route from Ethyl or Benzyl Precursors
- Starting from ethyl or benzyl derivatives, the synthesis involves initial formation of the core, followed by halogenation or substitution with the dichlorophenyl group.
- Use of reagents like phosgene, alkali metal hydrides, or bromides facilitates the attachment of the phenyl ring.
b. Use of Catalytic Hydrogenation
- Hydrogenation steps are employed to reduce intermediates, especially when transforming protected derivatives into the final hydrochloride salt.
Data Tables of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Catalyst | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Core precursor + phenyl halide | Dichloromethane, ethanol, or toluene | Room temp to reflux | Alkali iodide (optional) | 16 hours | Variable (up to 49%) | Nucleophilic substitution with phenyl halide |
| 2 | Halogenated intermediate + phosgene | - | Room temp to 40°C | - | 1-2 hours | Quantitative | Formation of carbonyl derivatives |
| 3 | Hydrogenation | Hydrogen, catalyst (Pd/PPh3) | Room temp | Pd(PPh3)4 | 20 hours | Variable | Conversion to hydrochloride salt |
Notes and Observations
- Reaction solvents are chosen based on their inertness and ability to dissolve reactants; common choices include dichloromethane, ethanol, and dimethylformamide.
- Temperature control is critical; reactions are often performed at room temperature or slightly elevated temperatures to optimize yield.
- Bases such as triethylamine and potassium carbonate are used to neutralize acids formed during reactions and facilitate substitution.
- Catalysts like palladium complexes are employed in key steps such as coupling or hydrogenation.
- Purification typically involves silica gel chromatography, with some steps requiring further purification via preparative chromatography (MDAP).
Q & A
Basic: What spectroscopic methods are most reliable for confirming the structural identity of this spirocyclic compound?
Answer:
Structural elucidation requires a combination of spectroscopic techniques:
- X-ray crystallography provides definitive proof of the spirocyclic core and substituent positions, as demonstrated in studies of analogous compounds (e.g., single-crystal analysis resolving bond lengths and angles) .
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) identifies proton environments and connectivity, particularly for the dichlorophenyl group and diazaspiro ring system.
- FTIR confirms functional groups like the carbonyl (C=O) and ether (C-O-C) linkages. Cross-referencing with published spectra of structurally similar spiro compounds (e.g., IUPAC-named derivatives) ensures accuracy .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization involves:
- Stepwise purification : Use column chromatography after each reaction stage to isolate intermediates, minimizing side products (e.g., spiro ring closure reactions often require inert atmospheres and anhydrous conditions) .
- Catalyst screening : Test palladium or copper catalysts for coupling reactions involving the dichlorophenyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during cyclization steps. Monitor reaction progress via TLC or HPLC to terminate at peak yield .
Advanced: How should researchers design experiments to resolve contradictions in stability data under varying pH conditions?
Answer:
Contradictory stability data require a multivariate approach :
- Accelerated degradation studies : Expose the compound to buffered solutions (pH 1–13) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS to identify pH-sensitive moieties (e.g., hydrolysis of the oxa-diazaspiro ring) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard conditions. Compare with experimental data to validate models.
- Cross-validation : Replicate studies using alternative analytical methods (e.g., NMR vs. HPLC) to rule out instrument-specific artifacts .
Advanced: What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?
Answer:
Environmental impact studies should follow OECD guidelines :
- Partitioning experiments : Measure log Kow (octanol-water coefficient) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .
- Photodegradation assays : Exclude aqueous solutions to UV light (254–365 nm) and analyze by LC-HRMS to identify breakdown products (e.g., dechlorinated metabolites) .
- Ecotoxicology : Test acute toxicity on Daphnia magna or algae, adhering to ISO 6341 protocols. Correlate results with quantitative structure-activity relationship (QSAR) models .
Basic: What analytical techniques are critical for assessing purity in preclinical studies?
Answer:
Purity validation requires:
- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities. Compare retention times with reference standards .
- Elemental analysis (CHNS) : Verify stoichiometry of C, H, N, and Cl to confirm absence of unreacted precursors.
- Karl Fischer titration : Quantify water content (<0.5% w/w) to ensure stability during storage .
Advanced: How can researchers investigate the compound’s interaction with biological targets using computational and experimental methods?
Answer:
A dual approach is recommended:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine transporters). Focus on the dichlorophenyl group’s hydrophobic interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized target proteins. Validate results via competitive assays with known inhibitors .
- In vitro functional assays : Test cAMP modulation or calcium flux in HEK293 cells transfected with target receptors .
Basic: What precautions are necessary when handling this compound due to its physicochemical properties?
Answer:
- Storage : Keep in amber vials at -20°C under nitrogen to prevent oxidation of the spirocyclic ring .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential chloride release during decomposition .
- Waste disposal : Neutralize acidic/basic residues before incineration to avoid toxic byproducts .
Advanced: How can contradictory data from in vitro vs. in vivo pharmacokinetic studies be reconciled?
Answer:
Address discrepancies via:
- Metabolite profiling : Compare plasma (in vivo) and microsomal (in vitro) samples using UPLC-QTOF to identify species-specific metabolism (e.g., cytochrome P450 differences) .
- Protein binding assays : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations in PK/PD models .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and organ blood flow rates to predict in vivo absorption .
Basic: What is the recommended protocol for validating synthetic batches against regulatory standards?
Answer:
Follow ICH Q2(R1) guidelines :
- Specificity : Demonstrate chromatographic separation of the API from impurities (e.g., diastereomers or unreacted intermediates) .
- Linearity : Prepare calibration curves (80–120% of target concentration) with R² ≥ 0.998.
- Repeatability : Analyze six replicates of a single batch; RSD ≤ 2.0% for assay and impurities .
Advanced: How to design a mechanistic study to elucidate the compound’s role in oxidative stress pathways?
Answer:
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures treated with the compound. Quantify via flow cytometry .
- Gene expression profiling : Perform RNA-seq on treated vs. untreated cells to identify Nrf2/ARE pathway activation.
- Enzyme inhibition assays : Test SOD and catalase activity in vitro to assess direct antioxidant effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
